molecular formula C10H11ClF3NO B13056481 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13056481
M. Wt: 253.65 g/mol
InChI Key: ABVUZGPYWNENAN-UHFFFAOYSA-N
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Description

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with a complex structure that includes a trifluoromethyl group, a chloro group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with a suitable amine, followed by reduction to form the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino alcohol moiety can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of propanol.

    1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]butanol: Similar structure but with a butanol moiety.

Uniqueness

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3

InChI Key

ABVUZGPYWNENAN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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